

# Crystal Structure Analysis of a Substituted Pyrazolylaniline Derivative: A Technical Overview

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## Compound of Interest

Compound Name: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Cat. No.: B1298692

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Please note: An exhaustive search for the crystal structure analysis of **4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline** did not yield specific crystallographic data for this compound. To illustrate the requested in-depth technical guide, this document presents a detailed analysis of a closely related and structurally characterized compound: N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. This report will serve as a representative example of the experimental protocols, data presentation, and visualization requested.

This technical guide provides a comprehensive overview of the crystal structure analysis of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, targeting researchers, scientists, and professionals in drug development. The document details the experimental procedures, presents crystallographic data in a structured format, and includes visualizations of the experimental workflow and molecular structure.

## Data Presentation

The crystallographic data for N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in the tables below.

### Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>20</sub> H <sub>19</sub> N <sub>5</sub> O
Formula Weight	345.40
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	17.746(7) Å
b	6.942(3) Å
c	14.474(6) Å
α	90°
β	99.738(5)°
γ	90°
Volume	1757.6(12) Å <sup>3</sup>
Z	4
Calculated Density	1.305 Mg/m <sup>3</sup>
Absorption Coefficient	0.09 mm <sup>-1</sup>
F(000)	728
Crystal Size	0.28 × 0.20 × 0.08 mm
Theta Range for Data Collection	2.3 to 25.0°
Reflections Collected	9198
Independent Reflections	3096 [R(int) = 0.025]
Completeness to Theta = 25.0°	99.8 %

Refinement Method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Parameters	3096 / 0 / 238
Goodness-of-fit on F <sup>2</sup>	1.04
Final R indices [I>2sigma(I)]	R1 = 0.039, wR2 = 0.108
R indices (all data)	R1 = 0.058, wR2 = 0.121
Largest Diff. Peak and Hole	0.19 and -0.19 e.Å <sup>-3</sup>

**Table 2: Selected Bond Lengths (Å)[1]**

Bond	Length (Å)
N1-N2	1.3701(18)
N2-C9	1.311(2)
N3-N4	1.4140(19)
N4-C12	1.290(2)

**\*\*Table 3: Selected Dihedral Angles (°) \*\*[1]**

Angle	Value (°)
Pyrazole Ring - Oxadiazole Ring	7.97(6)
Pyrazole Ring - Phenyl Ring	42.74(6)
Oxadiazole Ring - Benzene Ring	4.35(5)

## Experimental Protocols

### Synthesis of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline[1]

A mixture of N'-(4-(dimethylamino)benzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide (0.694 g, 2 mmol) and iodosobenzene diacetate (0.644 g, 2 mmol) in anhydrous ethanol (50 ml) was stirred in a 100 ml flask at room temperature for 2 hours. The

solid product that formed was collected by filtration and washed with anhydrous ethanol. Single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.

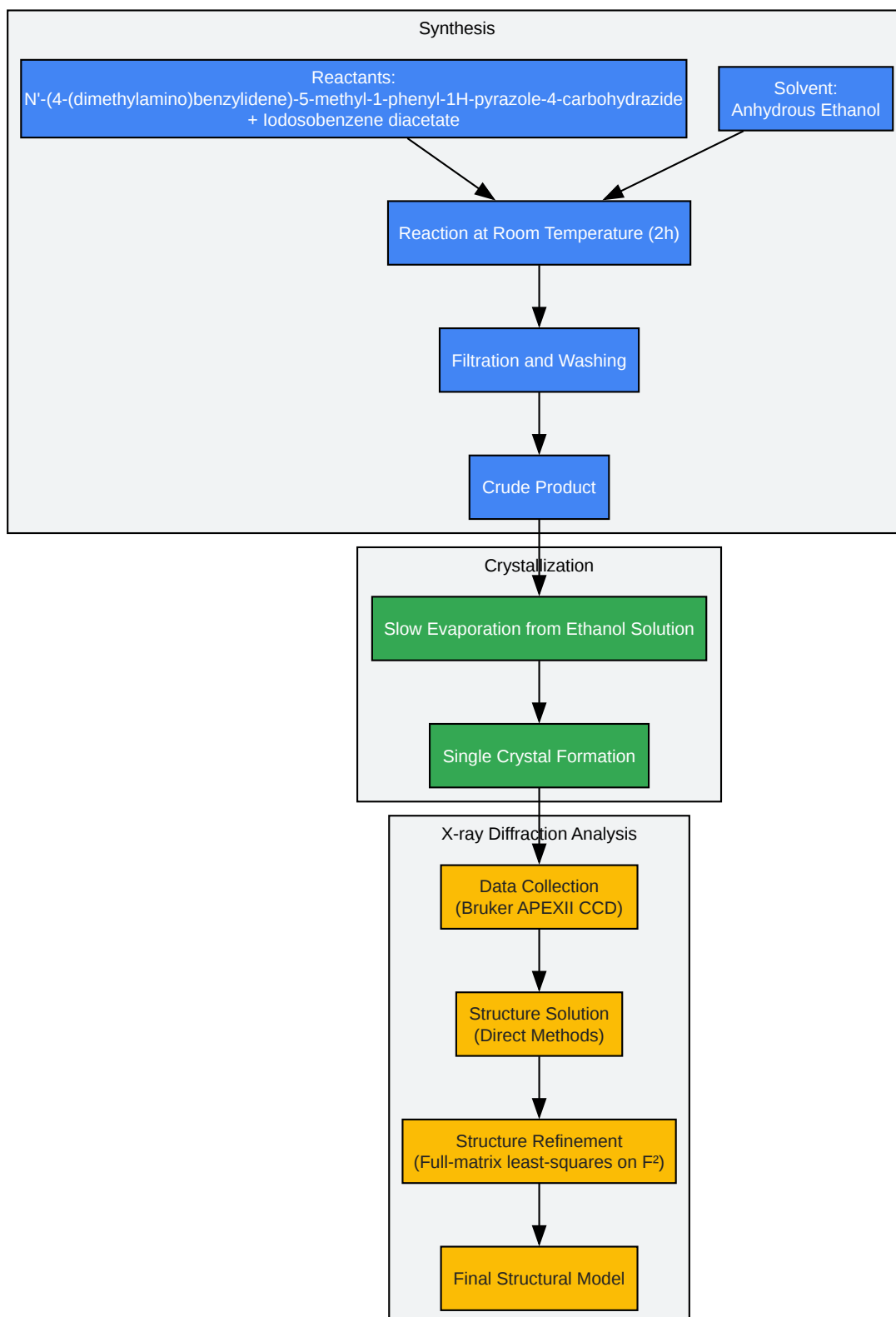
## Single-Crystal X-ray Diffraction[1]

Data collection was performed on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at 293(2) K during data collection. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualizations

### Experimental Workflow

The following diagram illustrates the workflow from synthesis to the final crystal structure determination.



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Caption: Experimental workflow for the synthesis and crystal structure analysis.

## Molecular Structure

The following diagram shows the molecular structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline with a partial atom numbering scheme for the heterocyclic cores.

Caption: Molecular structure of the analyzed compound.

## Conclusion

The crystal structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been successfully determined. The molecule crystallizes in the monoclinic space group  $P2_1/c$ . The pyrazole and oxadiazole rings are nearly coplanar, while the phenyl and benzene rings are twisted with respect to the central heterocyclic system. This detailed structural information is valuable for understanding the conformation and potential intermolecular interactions of this class of compounds, which can inform rational drug design and development efforts. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their three-dimensional structure is crucial for elucidating their mechanism of action.<sup>[1]</sup>

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## References

- 1. Buy 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline | 1005596-25-7 [smolecule.com]
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